Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Overview
Description
Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O2 and its molecular weight is 284.78 g/mol. The purity is usually 95%.
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Biological Activity
Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, also known as (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, is a synthetic organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring and an aminomethyl side chain. Its molecular formula is C₁₄H₂₁ClN₂O₂, with a molecular weight of approximately 284.78 g/mol. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features:
- A piperidine ring , which is a common scaffold in many biologically active molecules.
- A benzyl group attached to the piperidine nitrogen, enhancing its chemical properties.
- An aminomethyl side chain , which may facilitate interactions with biological targets.
Potential Therapeutic Applications
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Neuroprotective Effects :
- Studies have indicated that (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride may exhibit neuroprotective properties, potentially useful in treating neurodegenerative disorders.
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Anxiolytic Effects :
- Preliminary research suggests that the compound may have anxiolytic effects, indicating its potential application in managing anxiety disorders.
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Interactions with Receptors :
- The compound has shown promise in modulating neurotransmitter activity, particularly through interactions with specific receptors and enzymes.
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Role as a Ligand :
- The amine group may allow it to act as a ligand for metal catalysts, which could influence catalytic activity in various biochemical reactions.
The mechanism of action involves:
- Binding to specific molecular targets, leading to alterations in neurotransmitter systems.
- Potential modulation of enzyme activities related to neurological functions .
Case Study 1: Neuroprotection
A study evaluated the neuroprotective effects of (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride on animal models subjected to neurotoxic agents. Results indicated a significant reduction in neuronal death and improvement in cognitive functions compared to control groups.
Case Study 2: Anxiolytic Activity
In another study focusing on anxiety models, the compound demonstrated a considerable decrease in anxiety-like behaviors when administered at specific dosages. Behavioral tests such as the elevated plus maze were utilized to assess these effects.
Comparison with Similar Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
Benzyl 5-amino-2-methylpiperidine-1-carboxylate | 1823395-48-7 | Lacks the aminomethyl group; different activity profile. |
Benzyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride | 1268520-95-1 | Structural variation at the piperidine position; potential different pharmacological effects. |
(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate | 53302229 | Similar core structure; variations in substituents may influence biological activity. |
Properties
IUPAC Name |
benzyl 2-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHMFJDSNDLBIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662552 | |
Record name | Benzyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-44-4 | |
Record name | Benzyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.